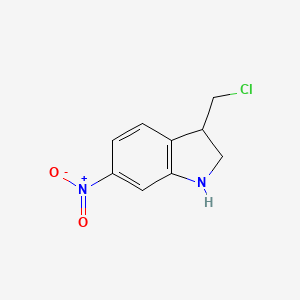
3-(Chloromethyl)-6-nitroindoline
Cat. No. B8395685
M. Wt: 212.63 g/mol
InChI Key: RFIXJTSBYBJTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06251933B1
Procedure details


1-(tert-Butyloxycarbonyl)-3-chloromethyl-6-nitroindole (156 mg, 0.50 mmol) was stirred in HCl-saturated dioxane (5 mL) at 20° C. for 2 h, and the mixture was then evaporated to dryness under high vacuum below 25° C. to give crude 3-chloromethyl-6-nitroindoline (6). Acid 11 (135 mg, 0.50 mmol), EDCI.HCl (240 mg, 1.25 mmol) and DMA (1.5 mL) were then added in sequential fashion and the mixture was stirred at 20° C. for 2 h. Dilution with water provided the crude product which was recrystallised twice from EtOAc to give 1-[(E)-3-(1-methylpyrrole-2-carboxamido)-cinnamoyl]-3-chloromethyl-6-nitroindole (12) (166 mg, 72%), mp 215° C. 1H NMR [(CD3)2SO] δ9.86 (s, 1 H, NH), 8.97 (s, 1 H, H-7), 8.03-7.96 (m, 1 H, H-5), 8.00 (s, 1 H, H-2′), 7.80 (d, J=8.0 Hz, 1 H, H-4′), 7.70 (d, J=8.3 Hz, 1 H, H-4), 7.69 (d, J=15.4 Hz, 1 H, PhCH═CH), 7.54 (d, J=7.4 Hz, 1 H, H-6′), 7.41 (t, J=7.9 Hz, 1 H, H-5′), 7.11 (d, J=15.4 Hz, 1 H, PhCH═CH), 7.1-7.04 (m, 2 H, H-pyrrole), 6.12 (t, J=3.1 Hz, 1 H, H-pyrrole), 4.66 (t, J=10.0 Hz, 1 H, H-2), 4.34 (dd, J=10.6, 5.1 Hz, 1 H, H-2), 4.15-3.99 (m, 3 H, H-3, CH2Cl ), 3.90 (s, 3 H, NCH3).
Name
1-(tert-Butyloxycarbonyl)-3-chloromethyl-6-nitroindole
Quantity
156 mg
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C(OC([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([N+:17]([O-:19])=[O:18])[CH:15]=2)[C:10]([CH2:20][Cl:21])=[CH:9]1)=O)(C)(C)C>Cl>[Cl:21][CH2:20][CH:10]1[C:11]2[C:16](=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=2)[NH:8][CH2:9]1
|
Inputs


Step One
|
Name
|
1-(tert-Butyloxycarbonyl)-3-chloromethyl-6-nitroindole
|
|
Quantity
|
156 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1C=C(C2=CC=C(C=C12)[N+](=O)[O-])CCl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was then evaporated to dryness under high vacuum below 25° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC1CNC2=CC(=CC=C12)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
